molecular formula C7H5IN2 B12444711 4-Iodo-6-methylpicolinonitrile

4-Iodo-6-methylpicolinonitrile

Cat. No.: B12444711
M. Wt: 244.03 g/mol
InChI Key: KTNIGAUMPOGEFS-UHFFFAOYSA-N
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Description

4-Iodo-6-methylpicolinonitrile is a halogenated pyridine derivative with the molecular formula C₇H₅IN₂ and a molar mass of 243.9 g/mol. This compound features a pyridine-2-carbonitrile (picolinonitrile) backbone substituted with an iodine atom at position 4 and a methyl group at position 6 (Figure 1). Its structural uniqueness lies in the combination of a heavy halogen (iodine) and an electron-donating methyl group, which influence its reactivity, stability, and applications.

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

4-iodo-6-methylpyridine-2-carbonitrile

InChI

InChI=1S/C7H5IN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,1H3

InChI Key

KTNIGAUMPOGEFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C#N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpicolinonitrile typically involves the iodination of 6-methylpicolinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often at room temperature. The reaction proceeds with high yields and minimal by-products .

Industrial Production Methods: In an industrial setting, the production of 4-Iodo-6-methylpicolinonitrile can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methylpicolinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted picolinonitriles and complex organic molecules that can be used in further synthetic applications .

Mechanism of Action

The mechanism of action of 4-Iodo-6-methylpicolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and the nitrile group play crucial roles in these interactions, often forming strong bonds with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Positional Isomerism

The properties of pyridine derivatives are highly sensitive to substituent type and position. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
4-Iodo-6-methylpicolinonitrile 4-I, 6-CH₃ C₇H₅IN₂ 243.9 Pharmaceutical intermediate; halogen-mediated reactivity
4-Chloro-5-iodopicolinonitrile 4-Cl, 5-I C₆H₂ClIN₂ 264.45 High halogen density; potential for cross-coupling reactions
4-Chloro-6-methylpicolinonitrile 4-Cl, 6-CH₃ C₇H₅ClN₂ 154.58* Electron-withdrawing Cl vs. I; agrochemical research
4-Iodo-6-methylnicotinonitrile 4-I, 6-CH₃ (nicotinonitrile) C₇H₅IN₂ 243.9 Positional isomer (nitrile at position 3); divergent reactivity
2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile 2-Cl, 4-I + malononitrile C₁₀H₃ClIN₃ 325.5 Extended conjugation; research applications in materials science

*Calculated based on atomic masses.

Key Observations:

Halogen Effects: Replacing iodine with chlorine (e.g., 4-Chloro-6-methylpicolinonitrile) reduces molar mass and alters electronic properties. Iodine’s larger atomic radius enhances polarizability, making 4-Iodo-6-methylpicolinonitrile more reactive in Suzuki-Miyaura couplings compared to chloro analogs .

Positional Isomerism: 4-Iodo-6-methylnicotinonitrile (nitrile at position 3) exhibits distinct electronic effects compared to the picolinonitrile isomer, impacting hydrogen bonding and solubility .

Functional Group Additions: The malononitrile group in 2-((2-Chloro-4-iodopyridin-3-yl)methylene)malononitrile introduces conjugation, broadening applications in optoelectronics .

Physicochemical and Reactivity Profiles

  • Lipophilicity: The methyl group in 4-Iodo-6-methylpicolinonitrile enhances lipophilicity (logP ≈ 2.1) compared to 4-Chloro-5-iodopicolinonitrile (logP ≈ 1.8), favoring membrane permeability in pharmaceutical contexts .
  • Thermal Stability: Iodo derivatives generally exhibit lower thermal stability than chloro analogs due to weaker C-I bonds. For example, 4-Iodo-6-methylpicolinonitrile decomposes at ~180°C, whereas 4-Chloro-6-methylpicolinonitrile remains stable up to 220°C .
  • Synthetic Utility: The iodine atom in 4-Iodo-6-methylpicolinonitrile serves as a leaving group in palladium-catalyzed cross-coupling reactions, a property less pronounced in methyl- or chloro-substituted analogs .

*Estimated via computational models.

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